molecular formula C18H25N3O3 B2426646 1-(4-Methoxyphenethyl)-3-(4-morpholinobut-2-yn-1-yl)urea CAS No. 1396815-76-1

1-(4-Methoxyphenethyl)-3-(4-morpholinobut-2-yn-1-yl)urea

Cat. No. B2426646
CAS RN: 1396815-76-1
M. Wt: 331.416
InChI Key: RLJNLCJBRKLPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenethyl)-3-(4-morpholinobut-2-yn-1-yl)urea, also known as MPMBU, is a compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. MPMBU is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Enzyme Inhibition and Biological Activity

A study by Vidaluc et al. (1995) on a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize the spacer length linking two pharmacophoric units, showed that certain spacers are compatible with high inhibitory activities against acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995). Another research by Zhi et al. (2005) synthesized numerous 3-substituted-6-(3-ethyl-4-methylanilino)uracils and evaluated their capacity to inhibit bacterial DNA polymerase IIIC and the growth of Gram-positive bacteria in culture, indicating potential applications in developing new antibacterial agents (Zhi, Long, Manikowski, Brown, Tarantino, Holm, Dix, Wright, Foster, Butler, Lamarr, Skow, Motorina, Lamothe, & Storer, 2005).

Structural and Spectroscopic Characterization

Düğdü et al. (2013) synthesized 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole and characterized its structure through various spectroscopic methods and theoretical calculations, providing insights into its molecular geometry and vibrational frequencies. The nonlinear optical properties predicted for this compound were greater than those of urea, suggesting potential applications in the field of materials science (Düğdü, Ünver, Ünlüer, Tanak, Sancak, Köysal, & Işık, 2013).

Interaction with Proteins and Potential in Cancer Research

Gil et al. (2021) explored the antiproliferative effects of a synthetic phenoxypyrimidine urea derivative, AKF-D52, in non-small cell lung cancer cells, revealing that it induces apoptosis through both caspase-dependent and -independent pathways and triggers cytoprotective autophagy. This compound's ability to induce cell death and autophagy in cancer cells highlights its potential as a therapeutic agent for lung cancer (Gil, Lee, Farag, Hassan, Chung, Choi, Roh, & Lee, 2021).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(4-morpholin-4-ylbut-2-ynyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-23-17-6-4-16(5-7-17)8-10-20-18(22)19-9-2-3-11-21-12-14-24-15-13-21/h4-7H,8-15H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJNLCJBRKLPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC#CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.